molecular formula C14H17BBrNO2 B1523679 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1072812-23-7

7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1523679
CAS No.: 1072812-23-7
M. Wt: 322.01 g/mol
InChI Key: KGWJGQUTNNLURY-UHFFFAOYSA-N
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Description

7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the molecular formula C14H17BBrNO2 and a molecular weight of 322.01 g/mol . It is a solid substance that is stored in an inert atmosphere and under -20°C . The compound’s IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere and under -20°C to maintain its stability .

Scientific Research Applications

Enhanced Fluorescence Emission

The compound is utilized in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with bright fluorescence emission. This application is critical for developing advanced materials for bioimaging and sensing technologies, where high brightness and stability are essential (Fischer, Baier, & Mecking, 2013).

Synthesis of Bromoindoles

Research shows the compound's relevance in the preparation and functionalization of bromoindoles, which are valuable in creating pharmacologically active molecules and natural product synthesis (Leggetter & Brown, 1960).

Building Blocks for Organic Synthesis

The compound serves as a critical building block in organic synthesis, enabling the creation of complex molecules through transition metal-mediated cross-coupling chemistry. This utility underscores its importance in the development of new drugs and materials (Huleatt, Choo, Chua, & Chai, 2008).

Facilitation of Double Carbonylation

Its use in palladium-catalyzed aminocarbonylation reactions facilitates the efficient synthesis of indole ketocarboxamides and carboxamide dimers, highlighting its role in creating complex organic frameworks with potential biological activities (Takács et al., 2016).

Anti-diabetic Agents Development

The compound is instrumental in the synthesis of new indole-based scaffolds with potential anti-diabetic properties, demonstrating its significance in the discovery and development of novel therapeutic agents (Nazir et al., 2018).

Novel Fluorescent Probes

It is utilized in synthesizing novel near-infrared fluorescent probes, highlighting its application in creating advanced materials for optical applications and imaging technologies (You-min, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Properties

IUPAC Name

7-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWJGQUTNNLURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682221
Record name 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072812-23-7
Record name 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072812-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indole using 7-bromo-1H-indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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